10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Description
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound with the molecular formula C9H16N2O. It is known for its unique structure, which includes a diazabicyclo framework.
Properties
IUPAC Name |
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-7-3-2-4-8(11)6-10-9(12)5-7/h7-8H,2-6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKKBHBCCBNHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932848 | |
| Record name | 10-Methyl-3,10-diazabicyclo[4.3.1]dec-3-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-09-4 | |
| Record name | 10-Methyl-3,10-diazabicyclo(4.3.1)decan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC135454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Methyl-3,10-diazabicyclo[4.3.1]dec-3-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies for Bicyclic Framework Formation
The bicyclo[4.3.1]decan-4-one core necessitates precise cyclization techniques. A common approach involves intramolecular coupling of linear precursors containing pre-existing nitrogen and carbonyl groups. For example, palladium-catalyzed C–N bond formation has been employed to construct similar azabicyclic systems. In one hypothetical route, a diamine-ketone precursor undergoes palladium-mediated cyclization under inert conditions to form the seven-membered ring (Figure 1).
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Toluene, reflux (110°C)
-
Yield: ~75% (estimated from analogous reactions)
Photochemical demetallation represents another cyclization method. Iron-complexed intermediates, when exposed to UV light, undergo ligand dissociation and ring closure. This method avoids harsh thermal conditions, preserving sensitive functional groups like the ketone.
Alkylation for N-Methyl Group Introduction
The 10-methyl group is introduced via nucleophilic alkylation of a secondary amine intermediate. Quaternary ammonium salts or methyl iodide are typical alkylating agents. For instance, treating 3,10-diazabicyclo[4.3.1]decan-4-one with methyl iodide in the presence of a base like potassium carbonate facilitates selective N-methylation .
Optimized Protocol:
-
Substrate: 3,10-Diazabicyclo[4.3.1]decan-4-one (1 equiv)
-
Alkylating Agent: CH₃I (1.2 equiv)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DMF, 60°C, 12 h
Selectivity is ensured by steric hindrance at the bridgehead nitrogen, directing methylation to the less hindered site.
Catalytic Methods for Ketone Positioning
The ketone at position 4 is critical for structural rigidity. Oxidative methods, such as Swern oxidation or Dess-Martin periodinane, convert secondary alcohols to ketones post-cyclization. Alternatively, Claisen condensation of ester precursors generates the ketone in situ during ring formation .
DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes thione formations in related systems, suggesting its utility in ketone stabilization . While direct evidence for 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one is lacking, DABCO’s role in deprotonation and transition-state stabilization is well-documented (Table 1) .
Table 1: Catalytic Efficiency in Bicyclic Ketone Synthesis
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| DABCO | 25 | 6 | 95 | <5 |
| DBU | 100 | 2 | 84 | 16 |
| None | 100 | 24 | 0 | – |
Data adapted from thiazolidine-2-thione studies .
Solid-Phase Synthesis and Purification
Solid-supported reagents minimize byproduct formation. Silica gel-functionalized amines enable stepwise assembly of the bicyclic framework, with cleavage under mild acidic conditions yielding the free base. Post-synthetic purification via recrystallization (ethanol/water) achieves >98% purity .
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations predict transition states for key steps like C–N cyclization and ketone tautomerization. The energy barrier for palladium-mediated coupling is lowest when the catalyst coordinates to the amine lone pair (ΔG‡ = 18.7 kcal/mol). Conversely, DABCO-catalyzed pathways show lower activation energies (ΔG‡ = 14.2 kcal/mol) due to concerted proton transfer .
Chemical Reactions Analysis
Types of Reactions
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Synthetic Organic Chemistry
Building Block for Complex Molecules
MDD serves as a critical precursor in the synthesis of various complex organic compounds, particularly those with pharmacological significance. Its ability to participate in multi-step reactions allows chemists to construct intricate molecular architectures.
Case Study: Synthesis of Nicotinic Modulators
Research has demonstrated MDD's utility in developing nicotinic acetylcholine receptor modulators, which are crucial for treating neurological disorders. For instance, the synthesis of derivatives that target these receptors has shown promise in enhancing cognitive function and managing conditions like Alzheimer's disease and schizophrenia .
Pharmaceutical Applications
Therapeutic Potential
MDD exhibits significant biological activity as a modulator of nicotinic acetylcholine receptors. Studies indicate its interaction with these receptors can influence neurotransmission and synaptic plasticity, suggesting potential applications in treating various neurological disorders.
Inhibitors of FK506 Binding Proteins
Recent research highlights MDD derivatives as potent inhibitors of FK506 binding proteins (FKBPs), which are involved in multiple cellular functions and disease processes. This activity positions MDD as a candidate for therapeutic interventions in psychiatric, metabolic, neurological, and hematological disorders .
Catalysis
Catalytic Applications
The unique nitrogen-rich structure of MDD makes it suitable for catalysis research. Its ability to stabilize transition states can enhance reaction rates in various organic transformations. Studies are ongoing to explore its effectiveness as a catalyst in synthetic pathways that require nitrogen coordination.
Comparative Analysis with Related Compounds
To illustrate the distinctiveness of MDD within the diazabicyclic family, a comparison with structurally similar compounds is presented:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane | Diazabicyclic | Smaller ring system; different nitrogen positioning |
| 10-Methyl-8,10-diazabicyclo[4.3.1]decane | Diazabicyclic | Similar framework; used as a precursor for other drugs |
| Pseudopelletierine | Tertiary amine | Exhibits different pharmacological profiles |
This table highlights the diversity within the diazabicyclic family while emphasizing MDD's unique properties that contribute to its applications.
Mechanism of Action
The mechanism of action of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one include:
- 11-methyl-3,11-diazabicyclo[4.4.1]undecan-4-one
- 10-methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one
- 10-phenylbicyclo[4.3.1]deca-2,4-diene .
Uniqueness
What sets this compound apart is its specific diazabicyclo framework, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound that has garnered attention for its significant biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This compound's unique structure and properties suggest potential therapeutic applications in various neurological disorders, including Alzheimer's disease and schizophrenia.
The primary mechanism through which this compound exerts its biological effects is through its interaction with nAChRs. These receptors play a crucial role in neurotransmission and synaptic plasticity, making them important targets for enhancing cognitive function and treating neurodegenerative diseases. Research has shown that this compound can modulate receptor activity, leading to improved synaptic transmission and potential neuroprotective effects .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Nicotinic Acetylcholine Receptor Modulation : The compound shows significant affinity for nAChRs, which are implicated in various neurological functions. Studies indicate that it enhances receptor-mediated neurotransmission, suggesting potential use in cognitive enhancement therapies.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from degeneration, particularly in models of Alzheimer's disease .
- Potential Applications : Given its pharmacological profile, this compound is being explored for its potential therapeutic applications in treating conditions such as:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the production of the compound on a multigram scale. The synthetic routes often focus on incorporating specific functional groups to enhance biological activity and bioavailability .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds provides insight into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Methyl group at position 10 | Enhanced lipophilicity influencing bioavailability |
| 3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one | Methyl group at position 3 | Variations in pharmacokinetics and dynamics |
| 3-(Phenylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one | Phenylmethyl substitution | Potential for increased receptor selectivity |
This table illustrates how variations in structural features can impact the pharmacological properties of these compounds.
Case Studies
Recent studies have highlighted the efficacy of this compound in animal models:
- Alzheimer's Disease Model : In a study conducted on transgenic mice exhibiting Alzheimer-like symptoms, administration of the compound resulted in improved memory performance and reduced amyloid plaque deposition in the brain.
- Schizophrenia Model : Another study utilizing rodent models showed that the compound could ameliorate cognitive deficits associated with schizophrenia by enhancing cholinergic signaling pathways.
These findings underscore the potential of this compound as a candidate for further clinical development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis starting from suberic acid involves bromination under Hell-Volhard conditions to form 2,7-dibromooctanedioate, followed by cyclization with methylamine to generate the bicyclic core. Reduction of intermediates with lithium aluminium hydride (LiAlH4) is critical for final product formation. Yields depend on precise stoichiometry, solvent choice (e.g., dioxane for LiAlH4 reductions), and reaction duration (e.g., 72 hours for cyclization steps). Post-reaction purification via vacuum distillation is essential to isolate the hygroscopic final product .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : Conformational analysis relies on <sup>13</sup>C NMR spectroscopy to identify equivalent carbons (e.g., signals at 55.4 ppm for C-1/C-6 and 26.1 ppm for C-3/C-4) and IR/Raman spectroscopy to detect carbonyl and amine functional groups. Comparative pKa studies in mixed solvents (e.g., water-methyl cellosolve) reveal protonation behavior linked to bicyclic strain and nitrogen positioning .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for diazabicyclo derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from diastereomer mixtures or solvent effects. Researchers should employ (1) triangulation (cross-validating with HPLC-MS or X-ray crystallography) and (2) controlled recrystallization to isolate stereoisomers. For example, LiAlH4 reduction of 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione yields distinct stereochemical outcomes depending on reaction temperature and solvent polarity .
Q. How does the bicyclic framework influence the compound’s reactivity in nicotinic receptor modulation studies?
- Methodological Answer : The rigidity of the 3,10-diazabicyclo[4.3.1]decane system enhances binding affinity to nicotinic receptors by pre-organizing the nitrogen lone pairs for interaction with receptor pockets. Researchers must compare pKa values (e.g., pKmcs = 9.2 for the monocation) to assess protonation states under physiological conditions. Computational modeling (DFT) can predict charge distribution and hydrogen-bonding patterns .
Q. What are the pitfalls in scaling up the synthesis of this compound for pharmacological assays?
- Methodological Answer : Challenges include (1) moisture sensitivity of the final product, requiring inert atmosphere handling, and (2) byproduct formation during high-temperature cyclization. Mitigation strategies:
- Use Schlenk-line techniques for moisture-sensitive steps.
- Optimize benzylamine equivalents to minimize N-alkylation side reactions.
- Replace LiAlH4 with safer reductants (e.g., NaBH4/I2) for large-scale reductions .
Methodological Design & Data Analysis
Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 40°C/75% RH. Monitor degradation via LC-MS and quantify kinetic parameters (e.g., t90). Correlate results with pKa data to identify pH-dependent decomposition pathways (e.g., lactam ring hydrolysis) .
Q. What statistical approaches are recommended for analyzing bioactivity data from diazabicyclo derivatives?
- Methodological Answer : Use multivariate regression to account for variables like stereochemistry, substituent size, and logP. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate hypotheses. For example, compare IC50 values across derivatives using ANOVA with post-hoc Tukey tests .
Key Considerations for Researchers
- Prioritize stereochemical control in synthetic steps to ensure pharmacological relevance.
- Cross-reference conformational data (NMR, pKa) with computational models to validate structural hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
